molecular formula C11H17NO3 B048644 1-(3,4,5-Trimethoxyphenyl)ethanamine CAS No. 121082-99-3

1-(3,4,5-Trimethoxyphenyl)ethanamine

Cat. No.: B048644
CAS No.: 121082-99-3
M. Wt: 211.26 g/mol
InChI Key: WYQUYSRUIVFEII-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Mescaline's pharmacokinetic and pharmacodynamic profiles are central to understanding its biological effects. It acts primarily through interaction with the serotonergic 5-HT2A-C receptors, which is believed to be the basis of its psychoactive properties. These interactions are similar to other psychedelics like LSD and psilocybin, inducing effects ranging from euphoria to profound hallucinations. Mescaline is metabolized into trimethoxyphenylacetic acid by oxidative deamination, with several minor metabolites also identified. Despite its illicit use, studies have reported mescaline's consumption in religious and therapeutic contexts, emphasizing its psychoactive mechanisms remain poorly understood (Dinis-Oliveira et al., 2019).

Therapeutic Potential

Recent research has explored the therapeutic potential of mescaline, particularly in the context of neurodegenerative diseases and mental health disorders. The compound's interaction with serotonin receptors suggests potential applications in treating conditions like depression and anxiety, where serotonin plays a crucial role. Moreover, the empathogenic effects of mescaline, characterized by increased feelings of empathy and connectedness, make it a candidate for psychotherapeutic settings. However, research in this area is in its infancy, and further studies are required to establish its efficacy and safety in clinical applications.

Neurochemical Research

The neurochemical and neurotoxic effects of mescaline have been subjects of research interest. Studies have examined its acute and long-term effects on the brain's serotonin system, noting the compound's ability to induce rapid depletion of brain hydroxyindoles, indicative of its potent psychoactive effects. Research in this domain aims to elucidate the neurobiological mechanisms underlying the psychedelic experience and its implications for understanding human consciousness and potential therapeutic applications (McKenna & Peroutka, 1990).

Future Directions

Future research could focus on further exploring the potential applications of “1-(3,4,5-Trimethoxyphenyl)ethanamine” and similar compounds. For instance, structural modifications of the 3,4,5-trimethoxyphenyl moiety in tubulin inhibitors have been shown to lead to improved antiproliferative activities . This suggests that “this compound” could potentially be used in the development of new generations of antimitotic drugs .

Biochemical Analysis

Biochemical Properties

1-(3,4,5-Trimethoxyphenyl)ethanamine is part of the trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

The cellular effects of this compound are diverse and significant. It has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Molecular Mechanism

The exact molecular mechanism of this compound is not clearly defined. The central nervous system effects of similar compounds appear to involve stimulation of both serotonin and dopamine receptors . In experimental studies, these effects can be blocked by either serotonin antagonists such as methysergide or dopamine antagonists such as haloperidol .

Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQUYSRUIVFEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378123
Record name 1-(3,4,5-trimethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121082-99-3
Record name 1-(3,4,5-trimethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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